Welcome to the BenchChem Online Store!
molecular formula C8H10N2O2 B027261 Ethyl 2-aminonicotinate CAS No. 13362-26-0

Ethyl 2-aminonicotinate

Cat. No. B027261
M. Wt: 166.18 g/mol
InChI Key: KIAGEDYOPMHRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05801183

Procedure details

Absolute ethanol (10 mL) was added to 2-aminonicotinic acid (120, commercially available) (3.9 g, 28 mmol). To the resulting stirred mixture was added H2SO4 (96%, 5 mL). The mixture was heated and refluxed at 120° C. for ~4 h. The suspension was cooled to room temperature, poured over ice (30 g), and neutralized to pH 5 using solid Na2CO3. The aqueous suspension was extracted with EtOAc (3×25 mL). These combined organic extracts were washed with water (3×30 mL), dried (Na2SO4), and rota-evaporated to dryness, leaving the title compound as off-white crystals (2.8 g, 60%); mp 90.5°-92.5° C. (Lit., 94°-95° C., Hirai, E., Chem. Pharm. Bull. 14:861 (1966)). 1H NMR (CDCl3): δ1.38 (t, J=7.2, 3, CH3CH2), 4.34 (q, J=7.2, 2, CH3CH2O), 6.40 (bm, 2, NH2), 6.62 (dd, J1 =4.9, J2 =7.8, 1, H-4), 8.14 (dd, J1 =1.0, J2 =8.4, 1, H-5), 8.21 (dd, J1 =1.2, J2 =3.8, 1, H-6).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+].[CH2:22](O)[CH3:23]>>[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:22][CH3:23])=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
30 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
To the resulting stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
These combined organic extracts were washed with water (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
rota-evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.